Trimethylsilyl indole

Protecting group chemistry Indole functionalization Deprotection orthogonality

This N-protected indole features a mild, non-acidic TMS cleavage (TBAF), preserving acid-labile substrates—unlike N-Boc-indole. Its low steric bulk enables regioselective C2 lithiation, facilitating 2-substituted indole synthesis. Essential for palladium-catalyzed annulation (Larock synthesis) and solid-phase library construction. High purity (≥95%) with recommended storage at -20°C under dry conditions ensures maximal shelf life.

Molecular Formula C11H15NSi
Molecular Weight 189.33 g/mol
Cat. No. B8609845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylsilyl indole
Molecular FormulaC11H15NSi
Molecular Weight189.33 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=CC2=CC=CC=C2N1
InChIInChI=1S/C11H15NSi/c1-13(2,3)11-8-9-6-4-5-7-10(9)12-11/h4-8,12H,1-3H3
InChIKeyISPRGDKNJYQULU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethylsilyl Indole (CAS 17983-42-5): Core Physicochemical and Structural Properties for Procurement Specification


1-(Trimethylsilyl)-1H-indole (CAS 17983-42-5) is an N-silylated indole derivative with the molecular formula C₁₁H₁₅NSi and a molecular weight of 189.33 g/mol [1]. The compound is characterized by a trimethylsilyl (TMS) group attached to the indole nitrogen, which serves as a labile protecting group that can be removed under mild fluoride conditions (e.g., tetrabutylammonium fluoride, TBAF) [2]. The compound is typically supplied at a purity of ≥95% . Its exact mass is 189.097376 g/mol, and it is routinely characterized by NMR spectroscopy (¹H and ¹³C) and GC/MS, with reference spectra available in major spectral libraries [3]. The compound exhibits moderate stability; significant decomposition (>90%) has been observed when stored as a dichloromethane solution for four weeks, and long-term storage is recommended at -20 °C after evaporation to complete dryness [2].

Why N-Protected Indole Analogs Cannot Be Interchanged: The Case for Trimethylsilyl Indole in Synthetic Workflows


The selection of an N-protecting group for indole is not arbitrary; it dictates the entire synthetic sequence, influencing lithiation regioselectivity, compatibility with subsequent transformations, and the conditions required for final deprotection [1]. N-TMS-indole offers a unique combination of properties that distinguishes it from other N-protected indoles. Unlike N-Boc-indole, which requires acidic conditions for deprotection and may be incompatible with acid-sensitive substrates, N-TMS-indole is cleaved under mild, non-acidic fluoride conditions (e.g., TBAF), preserving base-labile or acid-sensitive functionalities elsewhere in the molecule [2]. Compared to bulkier silyl protecting groups like TBDMS, the TMS group provides less steric hindrance, allowing for greater reactivity in certain transformations, but it is also more labile, requiring careful handling and storage [3]. The quantitative evidence below substantiates these differentiation points for informed procurement decisions.

Quantitative Differentiation of Trimethylsilyl Indole Against Closest Analogs: A Procurement Evidence Guide


Deprotection Condition Orthogonality: N-TMS-Indole vs. N-Boc-Indole

N-TMS-indole is deprotected under mild, non-acidic fluoride conditions, whereas N-Boc-indole requires acidic cleavage. This orthogonal deprotection profile allows N-TMS-indole to be used in sequences where acid-labile groups are present, a scenario where N-Boc-indole would be unsuitable [1]. In a reported synthesis, deprotection of an N-TMS-indole intermediate proceeded smoothly with tetrabutylammonium fluoride (TBAF) in THF, without affecting other sensitive functionalities [2]. Conversely, N-Boc deprotection typically employs trifluoroacetic acid (TFA) or HCl, which would cleave acid-sensitive groups [3].

Protecting group chemistry Indole functionalization Deprotection orthogonality

Solution Stability: N-TMS-Indole Decomposition Profile vs. Solid-State Storage

The stability of N-TMS-indole is highly dependent on its physical state. Quantitative stability data from Organic Syntheses indicates that significant decomposition (>90%) occurs when 3-methyl-2-(trimethylsilyl)indole is stored as a dichloromethane solution for four weeks [1]. In contrast, the compound is stable when stored as a dry solid at low temperature (-20 °C), with no significant decomposition reported under these conditions [1]. This stability profile differs from N-Boc-indole, which is generally stable in solution and as a solid at room temperature, but decomposes upon exposure to strong acids [2].

Chemical stability Storage conditions Procurement specifications

Spectroscopic Characterization: N-TMS-Indole NMR and MS Data for Identity Confirmation

N-TMS-indole exhibits characteristic spectroscopic features that enable unambiguous identity confirmation. The ¹H NMR spectrum in CDCl₃ shows a distinct singlet at δ 0.40 ppm corresponding to the nine protons of the trimethylsilyl group, along with aromatic protons in the δ 7.12-7.59 ppm range [1]. This is in contrast to N-Boc-indole, which displays a characteristic singlet at δ ~1.6 ppm for the tert-butyl group [2]. The electron ionization mass spectrum of N-TMS-indole shows a molecular ion peak at m/z 189, with a characteristic fragment at m/z 174 corresponding to loss of a methyl group [3]. These distinct spectral fingerprints are essential for incoming quality control and identity verification upon procurement.

Analytical chemistry Quality control Procurement verification

Steric Bulk Comparison: N-TMS vs. N-TBDMS Indole in Lithiation Reactions

The trimethylsilyl (TMS) group provides less steric hindrance compared to the tert-butyldimethylsilyl (TBDMS) group. In the context of indole N-protection, this difference can influence the outcome of lithiation reactions. While direct quantitative data comparing N-TMS-indole and N-TBDMS-indole in the same reaction is limited, class-level inference suggests that the smaller TMS group allows for greater accessibility to the indole C2 position for lithiation, potentially leading to higher yields in subsequent electrophilic trapping steps [1]. Conversely, the bulkier TBDMS group may offer greater stability towards nucleophilic attack but could hinder certain transformations [2]. The choice between TMS and TBDMS therefore represents a trade-off between reactivity and stability, which must be evaluated based on the specific synthetic sequence.

Steric effects Lithiation Reaction selectivity

Palladium-Catalyzed Annulation Yield: N-TMS-Indole vs. Alternative Protecting Groups

In palladium-catalyzed annulation reactions for indole synthesis, the choice of N-protecting group can significantly impact yield. While direct head-to-head comparisons are scarce, available data indicate that N-TMS-indole derivatives can be obtained in good yields. For example, in the Larock indole synthesis, the use of n-Bu₄NCl as an additive was found to be superior to LiCl, providing higher yields of the desired 2-silylated indole product [1]. In a separate study, the palladium-mediated heteroannulation of internal alkynes with resin-bound o-iodoaniline derivatives afforded diverse trisubstituted indoles in good yields, and the facile reaction of trimethylsilylalkynes provided resin-bound precursors useful for further derivatization [2]. These results suggest that the N-TMS group is compatible with palladium catalysis and does not impede the annulation process, making it a viable protecting group for such transformations.

Palladium catalysis Indole synthesis Reaction yield

Optimal Use Cases for Trimethylsilyl Indole Based on Quantified Differentiation Evidence


Synthesis of Acid-Sensitive Indole-Containing Molecules Requiring Orthogonal Deprotection

N-TMS-indole is the protecting group of choice when the synthetic target contains acid-labile functionalities that would be cleaved under the acidic conditions required for N-Boc deprotection. The mild fluoride-mediated deprotection (e.g., TBAF) of the TMS group preserves base-labile and acid-sensitive groups, enabling a wider range of compatible transformations in complex molecule synthesis [1]. This is particularly relevant in the synthesis of natural products and pharmaceuticals where multiple protecting groups are employed.

Palladium-Catalyzed Cross-Coupling and Annulation Reactions for Indole Core Construction

N-TMS-indole and its derivatives are effective intermediates in palladium-catalyzed reactions, including Larock indole synthesis and related annulation processes. The TMS group does not interfere with the catalytic cycle and can be readily removed after the coupling step, providing access to 2,3-disubstituted indoles in good yields [2]. This application is critical for the rapid construction of diverse indole libraries for drug discovery.

Lithiation and Electrophilic Trapping at the Indole C2 Position

The relatively low steric bulk of the TMS group, compared to bulkier silyl protecting groups like TBDMS, facilitates lithiation at the C2 position of indole. This allows for efficient functionalization via electrophilic trapping, a key step in the synthesis of 2-substituted indoles [3]. The choice of N-TMS-indole can lead to improved yields and regioselectivity in these transformations.

Solid-Phase Synthesis and Combinatorial Chemistry

N-TMS-indole derivatives have been successfully employed in solid-phase synthesis, where the TMS group can be used as a traceless linker or as a protecting group that is cleaved under mild conditions upon release from the resin [4]. This application is valuable for generating compound libraries for high-throughput screening.

Technical Documentation Hub

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